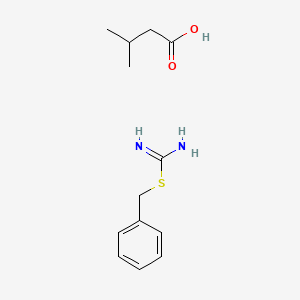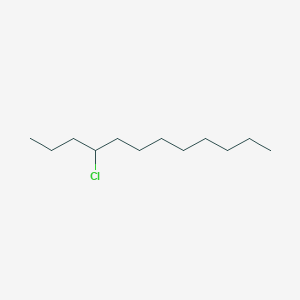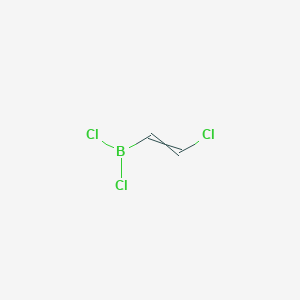
Dichloro(2-chloroethenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(2-chloroethenyl)borane is an organoboron compound characterized by the presence of boron, chlorine, and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(2-chloroethenyl)borane can be synthesized through the hydroboration of 1,1-dichloroethylene with borane. The reaction typically involves the addition of borane to the double bond of 1,1-dichloroethylene under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar hydroboration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction environments to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(2-chloroethenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloro(2-chloroethenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-containing structures.
Wirkmechanismus
The mechanism of action of dichloro(2-chloroethenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive boron and chlorine atoms. The compound can form stable intermediates, which facilitate the formation of new chemical bonds. In biological systems, its mechanism of action is related to its ability to capture neutrons, making it useful in BNCT.
Vergleich Mit ähnlichen Verbindungen
Tris(2-chlorovinyl)borane: Similar in structure but with three vinyl groups attached to boron.
Chlorobis(2-chlorovinyl)borane: Contains two vinyl groups and one chlorine atom attached to boron.
Uniqueness: Dichloro(2-chloroethenyl)borane is unique due to its specific arrangement of chlorine and vinyl groups, which imparts distinct reactivity and stability compared to other boron-containing compounds
Eigenschaften
CAS-Nummer |
5035-74-5 |
|---|---|
Molekularformel |
C2H2BCl3 |
Molekulargewicht |
143.2 g/mol |
IUPAC-Name |
dichloro(2-chloroethenyl)borane |
InChI |
InChI=1S/C2H2BCl3/c4-2-1-3(5)6/h1-2H |
InChI-Schlüssel |
DDKJPUMBDNDTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=CCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


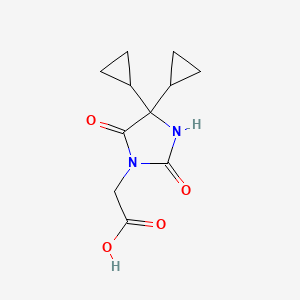
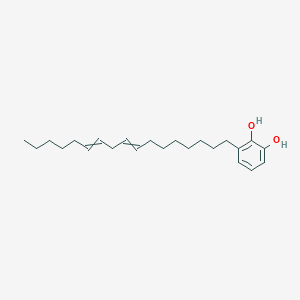



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
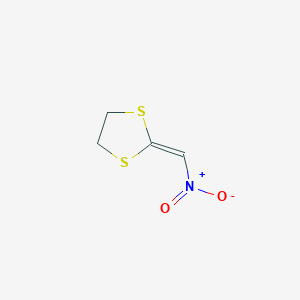


![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
